Z-Gly-Ala-His-AMC is a synthetic peptide compound consisting of three amino acids: glycine, alanine, and histidine, linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This compound is primarily utilized in biochemical assays to study enzyme activity, particularly those involving peptidases and proteases. The fluorogenic nature of AMC allows for sensitive detection of enzymatic reactions through fluorescence measurement.
Z-Gly-Ala-His-AMC belongs to the class of fluorogenic substrates used in enzymatic assays. It is classified as a peptide substrate due to its structure comprising amino acids and is specifically designed for use with enzymes that cleave peptide bonds.
The synthesis of Z-Gly-Ala-His-AMC typically involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The general steps include:
The synthesis requires careful control of pH and temperature, as well as monitoring reaction times to ensure high yield and purity of the final product. Analytical methods such as mass spectrometry and HPLC are employed to confirm the identity and purity of Z-Gly-Ala-His-AMC.
Z-Gly-Ala-His-AMC has a molecular formula of C29H30N6O7, with a molecular weight of approximately 558.59 g/mol . The structure consists of:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its conformation and interactions with enzymes.
Z-Gly-Ala-His-AMC is primarily used as a substrate in enzymatic reactions where it undergoes hydrolysis by peptidases. Upon cleavage, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured.
The kinetics of the reaction can be studied by varying substrate concentrations and measuring initial reaction rates. Parameters such as (turnover number) and (Michaelis constant) can be determined using methods like Hanes-Woolf plots or Lineweaver-Burk plots .
The mechanism through which Z-Gly-Ala-His-AMC acts involves specific binding to the active site of peptidases. The enzyme catalyzes the cleavage of the peptide bond between alanine and histidine, releasing AMC. This process typically follows Michaelis-Menten kinetics.
Kinetic studies provide data on enzyme efficiency and substrate specificity, allowing researchers to characterize various peptidases based on their ability to cleave Z-Gly-Ala-His-AMC compared to other substrates .
Relevant analyses include determining melting points, solubility profiles, and stability assessments under various conditions.
Z-Gly-Ala-His-AMC has significant scientific applications:
Fluorogenic substrates constitute indispensable tools for elucidating protease specificity and kinetics in biochemical research. These molecules incorporate a fluorophore—typically 7-amino-4-methylcoumarin (AMC) or its derivatives—linked to a peptide sequence via a non-fluorescent amide bond. Proteolytic cleavage liberates the fluorophore, generating a quantifiable fluorescent signal (λex ≈ 380 nm; λem ≈ 460 nm) proportional to enzymatic activity [7]. This real-time monitoring capability enables high-throughput profiling of protease specificity, essential for drug discovery and mechanistic enzymology.
Traditional AMC-based substrates face synthetic limitations, particularly for incorporating diverse P1 residues (e.g., Gly, Ala, Val) lacking functional side chains for solid-phase attachment. The development of 7-amino-4-carbamoylmethylcoumarin (ACC) addressed this constraint through its bifunctional design, enabling direct coupling during Fmoc-based solid-phase synthesis [2] [4]. ACC exhibits a ~3-fold higher quantum yield than AMC, permitting reduced enzyme and substrate concentrations while maintaining signal fidelity. This advancement facilitated the construction of complex positional-scanning libraries (>130,000 members) to map extended protease subsites (P4–P4') for enzymes like thrombin, granzyme B, and papain [4].
Table 1: Key Fluorogenic Reporters in Protease Substrates
Fluorophore | Quantum Yield vs AMC | Synthetic Flexibility | Primary Application |
---|---|---|---|
AMC | 1.0 (Reference) | Moderate | Single substrates & small libraries |
ACC | ~3.0 | High | Large combinatorial libraries |
FRET pairs | Variable | Moderate | Specific endopeptidases |
Z-Gly-Ala-His-AMC exemplifies this evolution, combining AMC’s established fluorescence properties with a rationally designed tripeptide sequence. Its hydrolysis kinetics directly report on proteases recognizing glycine, alanine, and histidine at P3, P2, and P1 positions, respectively, making it particularly relevant for cysteine and serine proteases operating in neutral-to-acidic environments [3] [6].
The molecular architecture of Z-Gly-Ala-His-AMC (benzyloxycarbonyl-Gly-Ala-His-7-amido-4-methylcoumarin) is engineered to probe specific subsite preferences within protease active sites. Each residue serves distinct functional roles:
N-terminal Z-group (Benzyloxycarbonyl): This hydrophobic capping group enhances membrane permeability and mimics natural polypeptide blocks. It occupies the S3/S4 subsites of proteases like cathepsins, promoting productive binding through hydrophobic interactions [8].
Glycine at P3: Its small side chain (H-atom) minimizes steric hindrance, accommodating proteases with shallow or constrained S3 subsites (e.g., cathepsin B). This flexibility allows the adjacent residues to orient optimally within the catalytic cleft [6].
Alanine at P2: The methyl side chain provides moderate hydrophobic engagement with S2 pockets without imposing stringent steric or electronic constraints. This versatility permits cleavage by diverse proteases, including those preferring aliphatic residues (e.g., trypsin-like proteases) [3].
Histidine at P1: This residue is critical for selectivity. Histidine’s imidazole ring offers nucleophilic character and pH-sensitive ionization, making it ideal for proteases requiring cationic or metal-coordinating residues at S1. Cathepsin B exhibits enhanced activity toward His-containing substrates at neutral pH due to its oxyanion loop stabilization mechanisms [3] [6]. Notably, cathepsin B’s activity shifts dramatically between acidic and neutral pH; substrates like Z-Arg-Arg-AMC function well at pH 7.2 but poorly at pH 4.6. Incorporating His mitigates this limitation, enabling activity profiling across physiological pH ranges [3].
Table 2: Protease Specificity Profiles Influencing Substrate Design
Protease | Preferred P1 Residue | P2 Preference | P3 Contribution | pH Optima Sensitivity |
---|---|---|---|---|
Cathepsin B | Arg > His | Hydrophobic | Moderate | High (Activity shifts to neutral pH) |
Cathepsin L | Phe/Leu | Aromatic/Aliphatic | Low | Low (Acidic optimum) |
Cathepsin K | Arg/Gln | Hydrophobic | High | Moderate |
Trypsin | Arg/Lys | Variable | Low | Low |
The design process leverages combinatorial library data and multiplex substrate profiling by mass spectrometry (MSP-MS). For example, proteomic analysis of cathepsin B cleavage preferences across pH 4.6–7.2 revealed elevated selectivity for His/Arg at P1 and hydrophobic/aliphatic residues at P2/P3 [3] [6]. This informed substrates like Z-Nle-Lys-Arg-AMC, where norleucine (Nle) enhances hydrophobic S3 binding. Similarly, Z-Gly-Ala-His-AMC’s Gly-Ala-His sequence balances broad recognizability (Gly/Ala) with targeted His engagement—optimized for proteases exhibiting histidine affinity under varying pH conditions [3].
Furthermore, the C-terminal AMC moiety provides electronic resonance stabilization upon cleavage, accelerating product release. The His-AMC bond’s susceptibility is finely tuned: while AMC typically attaches via Arg or Lys residues, coupling to His leverages the imidazole’s electron-donating properties to maintain hydrolyzability, albeit with kinetics distinct from classical tryptic substrates [7]. This nuanced design enables precise monitoring of protease families with divergent catalytic mechanisms.
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